dimethyl 1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the chloromethoxyphenyl and carbamoylmethyl groups under controlled conditions. Common reagents used in these reactions include hydrazines, carboxylic acids, and chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve specific transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
4,5-DIMETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar structural features.
3,5-Dimethyl-1H-1,2,4-triazole: Another triazole derivative with different substituents.
4-Chloro-3-methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
4,5-DIMETHYL 1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H15ClN4O6 |
---|---|
Molecular Weight |
382.75 g/mol |
IUPAC Name |
dimethyl 1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H15ClN4O6/c1-24-10-5-4-8(6-9(10)16)17-11(21)7-20-13(15(23)26-3)12(18-19-20)14(22)25-2/h4-6H,7H2,1-3H3,(H,17,21) |
InChI Key |
QNNDNGPGLQWNDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC)Cl |
Origin of Product |
United States |
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